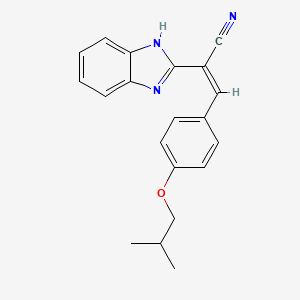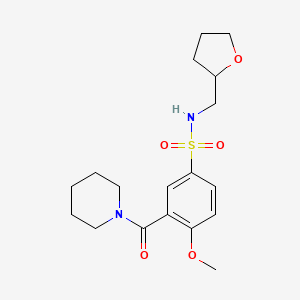![molecular formula C16H14ClNO5 B5299879 {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5299879.png)
{3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid, also known as clofibric acid, is a synthetic compound that has been widely used in scientific research. It belongs to the class of fibrate drugs, which are commonly used to treat dyslipidemia and reduce the risk of cardiovascular disease. However,
Mécanisme D'action
Clofibric acid exerts its pharmacological effects by binding to and activating PPARα. PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism and energy homeostasis. Upon activation by {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid, PPARα forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription, resulting in the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis, resulting in a decrease in plasma triglyceride levels. It has also been shown to increase the expression of genes involved in bile acid synthesis and transport, leading to an increase in bile acid excretion. In addition, this compound acid has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Clofibric acid has several advantages as a tool for scientific research. It is a potent and selective activator of PPARα, making it a useful tool for investigating the role of PPARα in various biological processes. It is also relatively inexpensive and readily available. However, there are also some limitations to the use of {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid in lab experiments. It has been shown to have off-target effects on other nuclear receptors, such as PPARγ and PPARδ, which can complicate the interpretation of results. In addition, its effects on other biological processes, such as inflammation, may confound the interpretation of results.
Orientations Futures
There are several future directions for research on {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. Another area of interest is the investigation of the role of PPARα in other biological processes, such as inflammation and cancer. Finally, the development of novel therapeutic strategies that target PPARα and its downstream signaling pathways may have therapeutic potential for the treatment of dyslipidemia and other metabolic disorders.
Méthodes De Synthèse
Clofibric acid can be synthesized by the reaction of 3-amino-4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-chloro-4-methoxybenzoyl chloride. The resulting product is then treated with sodium hydroxide to obtain {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid.
Applications De Recherche Scientifique
Clofibric acid has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα by {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis, resulting in a decrease in plasma triglyceride levels.
Propriétés
IUPAC Name |
2-[3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-22-14-6-5-10(7-13(14)17)16(21)18-11-3-2-4-12(8-11)23-9-15(19)20/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEWPZUCGYCLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5299799.png)
![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)
![6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5299833.png)

![2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5299842.png)


![7-(2,3-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5299867.png)


![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5299878.png)
![6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5299883.png)
![4-{[1-(4-fluorobenzyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5299894.png)